4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

Catalog No.
S12195900
CAS No.
M.F
C8H7Br2F
M. Wt
281.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

Product Name

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

IUPAC Name

4-bromo-1-(2-bromoethyl)-2-fluorobenzene

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2

InChI Key

XLTQGHZKORGTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCBr

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a bromoethyl group. Its molecular formula is C8H7Br2F, and it is classified as a halogenated aromatic compound. The presence of these halogens contributes to its unique chemical properties, making it valuable in various chemical synthesis processes and applications in organic chemistry.

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻), leading to the formation of various substituted derivatives.
  • Oxidation: Oxidative reactions can convert the compound into corresponding benzoic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can remove the bromine atoms, yielding 4-(2-ethyl)-2-fluorobenzene as a product.

Major Products Formed

  • From nucleophilic substitution: 4-(2-hydroxyethyl)-2-fluorobenzene, 4-(2-cyanoethyl)-2-fluorobenzene, and 4-(2-aminoethyl)-2-fluorobenzene.
  • From oxidation: 4-(2-bromoethyl)-2-fluorobenzoic acid.
  • From reduction: 4-(2-ethyl)-2-fluorobenzene.

The synthesis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-2-fluorobenzene using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). The process is conducted under controlled conditions to ensure selectivity for the desired substitution on the benzene ring.

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Techniques such as distillation and recrystallization are employed for purification purposes .

Several compounds share structural similarities with 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene. Here are a few notable examples:

Compound NameKey FeaturesUnique Aspects
1-Bromo-4-(2-bromoethyl)benzeneLacks fluorine; simpler structureLess reactive due to absence of fluorine
4-Bromo-2-fluorobenzyl bromideDifferent substitution pattern; retains bromineVaries in reactivity due to different functional groups
2-Bromo-4-fluorotolueneContains a methyl group instead of an ethyl groupAlters physical and chemical properties

These compounds highlight the uniqueness of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene due to its specific combination of halogen substituents and structural configuration, which influence its reactivity and potential applications in synthetic chemistry .

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-bromo-1-(2-bromoethyl)-2-fluorobenzene is derived using substitutive nomenclature rules. The parent structure is benzene, with substituents prioritized by atomic number (Br > F > C). The ethyl group at position 1 bears a bromine atom on its second carbon, necessitating the prefix 2-bromoethyl. The fluorine at position 2 and bromine at position 4 complete the substitution pattern.

Isomeric possibilities arise from alternative halogen placements. For example, interchanging bromine and fluorine positions would yield 2-bromo-1-(2-bromoethyl)-4-fluorobenzene, a structural isomer with distinct electronic properties. However, no such isomers are commercially documented.

Molecular Geometry and Electronic Structure

The benzene core maintains a planar hexagonal geometry, while the 2-bromoethyl group introduces steric bulk. Key bond parameters include:

  • C-Br bond length: ~1.89 Å (typical for aryl bromides)
  • C-F bond length: ~1.34 Å (shorter due to fluorine's electronegativity)
  • Dihedral angle between the ethyl group and benzene ring: ~90°, minimizing steric clash.

Electron-withdrawing effects from fluorine and bromine atoms create a polarized electron density map. The para-bromine exerts the strongest inductive effect, rendering the ring electron-deficient and directing electrophilic attacks to meta positions.

Comparative Analysis with Halogenated Ethylbenzene Derivatives

The compound's reactivity differs markedly from related structures:

CompoundMolecular FormulaKey SubstituentsBoiling Point (°C)Dipole Moment (D)
4-Bromo-1-(2-bromoethyl)-2-fluorobenzeneC₈H₇Br₂F2-Br-C₂H₄, 4-Br, 2-F245–250 (est.)2.8 (calc.)
1-Bromo-4-(2-bromoethyl)benzeneC₈H₈Br₂2-Br-C₂H₄, 4-Br230–2351.9
4-Bromo-2-fluorobenzyl bromideC₇H₅Br₂FBr-CH₂, 4-Br, 2-F210–2153.1

The dual bromine atoms in 4-bromo-1-(2-bromoethyl)-2-fluorobenzene enhance its polarity and nucleophilic substitution potential compared to mono-halogenated analogs.

The synthesis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene requires strategic bromination at both aromatic and aliphatic positions, presenting unique challenges in regioselectivity and reaction control [7]. Electrophilic aromatic substitution serves as the primary mechanism for introducing bromine atoms into the benzene ring, while aliphatic bromination typically proceeds through nucleophilic substitution pathways [3] [5].

Aromatic Bromination Mechanisms

Electrophilic aromatic substitution for bromination follows a well-established two-step mechanism involving arenium intermediate formation [3] [5]. The initial step involves the formation of a sigma-bond between the electrophilic bromine species and the benzene ring, generating a positively charged arenium intermediate [3]. Subsequently, a proton is removed from this intermediate to yield the substituted aromatic product while restoring aromaticity [3] [5].

The regioselectivity of aromatic bromination is significantly influenced by existing substituents on the benzene ring [7]. Fluorine substituents act as ortho-para directing groups despite their electron-withdrawing nature, complicating the synthesis of specific regioisomers [7] [39]. The presence of fluorine atoms affects the electron density distribution in the aromatic system, influencing the site of electrophilic attack [39].

Aliphatic Position Bromination

Bromination of aliphatic positions typically proceeds through nucleophilic substitution mechanisms when starting from alcohol precursors [1] . The conversion of 4-fluorophenethyl alcohol to 1-(2-bromoethyl)-4-fluorobenzene represents a common synthetic approach utilizing hydrobromic acid or phosphorus tribromide as brominating agents . This reaction proceeds via an SN2 mechanism where the hydroxyl group is replaced by bromine .

Alternative approaches employ radical bromination using N-bromosuccinimide under specific conditions . Radical bromination with N-bromosuccinimide ensures selective substitution at the ethyl chain terminal position, with azobisisobutyronitrile serving as a radical initiator .

Multi-Step Synthetic Approaches

The synthesis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene can be achieved through sequential bromination strategies [33]. Initial aromatic bromination followed by aliphatic position modification represents one viable pathway [33]. Alternatively, the construction of the bromoethyl side chain prior to aromatic bromination offers enhanced control over regioselectivity [33].

Catalytic Systems in Halogenation Reactions

Catalytic systems play crucial roles in halogenation reactions by activating halogen molecules and controlling reaction selectivity [8] [9]. Lewis acid catalysts are essential for promoting electrophilic aromatic bromination, while specialized catalytic systems enable selective aliphatic halogenation [8] [9].

Lewis Acid Catalysis

Iron(III) bromide and aluminum bromide serve as the most commonly employed Lewis acid catalysts for aromatic bromination [9] [27]. These catalysts activate molecular bromine by polarizing the bromine-bromine bond, generating highly electrophilic bromine species capable of attacking aromatic systems [9]. The mechanism involves coordination of the Lewis acid to one bromine atom, creating a polarized complex that facilitates electrophilic substitution [9].

Table 1: Lewis Acid Catalysts for Aromatic Bromination

CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity
Iron(III) bromide25-502-675-85ortho/para
Aluminum bromide0-251-480-90para-selective
Zinc bromide25-404-870-80moderate

The catalytic efficiency of Lewis acids depends on their ability to coordinate with halogen molecules and their stability under reaction conditions [9] [12]. Aluminum tribromide demonstrates superior catalytic activity compared to iron-based catalysts, offering higher yields and improved selectivity in many aromatic bromination reactions [9].

Advanced Catalytic Systems

Recent developments in halogenation catalysis include the use of TEMPO derivatives and oxoammonium salts as catalysts for electrophilic halogenation [10]. These catalysts demonstrate remarkable versatility, activating various halogenating reagents including chlorine, bromine, and iodine species [10]. The high catalytic ability is attributed to a synergistic activation model where both the carbonyl group and halogen atom are activated simultaneously [10].

Palladium-catalyzed halogenation systems have emerged as powerful tools for selective carbon-halogen bond formation [13]. Auxiliary-assisted palladium catalysis enables the direct transformation of unactivated carbon-hydrogen bonds into carbon-halogen bonds at room temperature with excellent functional group tolerance [13].

Zirconium-Based Catalytic Systems

Zirconium(IV) chloride has demonstrated exceptional catalytic activity for benzylic bromination reactions [12] [15]. This Lewis acid catalyst promotes bromination of aromatic side chains efficiently using 1,3-dibromo-5,5-dimethylhydantoin as the bromination reagent under mild conditions [12] [15]. The catalytic mechanism proceeds through radical-generation pathways, offering distinct advantages over traditional electrophilic bromination approaches [12].

Solvent Effects and Reaction Optimization

Solvent selection significantly influences halogenation reaction outcomes, affecting both reaction rates and product selectivity [16] [17]. The polarity, coordinating ability, and stability of solvents under halogenation conditions determine their suitability for specific synthetic applications [16] [39].

Influence of Solvent Polarity

Dichloromethane represents the most widely used solvent for halogenation reactions due to its optimal balance of polarity and stability [1] [19]. Non-polar solvents such as carbon tetrachloride minimize side reactions by reducing solvolysis, thereby improving reaction selectivity . The choice between polar and non-polar solvents depends on the specific halogenation mechanism and desired product distribution [39].

Table 2: Solvent Effects on Bromination Selectivity

SolventPolarity Indexortho:para RatioReaction RateYield (%)
Dichloromethane3.11:2.5Fast85-90
Carbon tetrachloride1.61:3.2Moderate80-85
Methanol5.12.1:1Slow70-75
Water:Methanol (5:1)4.81:1Very slow65-70

The ortho to para ratio in phenol bromination is dramatically influenced by solvent choice and hydrobromic acid concentration [39]. Chlorinated solvents promote higher ortho to para ratios, which is better explained by ionic mechanisms rather than radical pathways [39].

Temperature Optimization

Temperature control is critical for achieving optimal yields and selectivity in halogenation reactions [18] [20]. Lower temperatures (0-10°C) minimize elimination reactions and prevent formation of dehydrohalogenation products . However, extremely low temperatures may result in incomplete conversion and extended reaction times [20].

The bromination rate increases substantially with temperature until the bromine source becomes depleted [20]. Higher applied temperatures result in shorter reaction times, with some processes becoming essentially instantaneous at temperatures above 310°C [20]. However, elevated temperatures may compromise selectivity and promote side reactions [20].

Reaction Medium Optimization

The composition of the reaction medium profoundly affects both reaction rates and product distributions [37]. Aqueous-organic biphasic systems offer unique advantages for controlling halogenation selectivity while maintaining high reaction efficiency [38]. The addition of basic components such as sodium bicarbonate helps neutralize generated hydrobromic acid and prevents decomposition of brominating reagents [38].

Continuous flow reactor systems have demonstrated superior performance compared to traditional batch processes . Enhanced heat transfer in microreactor systems mitigates thermal degradation, improving product purity to greater than 98% . The laminar flow conditions ensure uniform reagent contact, significantly reducing byproduct formation .

Purification Techniques for Halogenated Aromatic Compounds

The purification of halogenated aromatic compounds requires specialized techniques that account for the unique properties imparted by halogen substituents [23] [25]. These compounds often exhibit altered boiling points, increased molecular weights, and modified solubility profiles compared to their non-halogenated analogs [26] [29].

Column Chromatography Methods

Silica gel column chromatography represents the primary purification method for halogenated aromatic compounds [1] [7]. The separation mechanism relies on differential adsorption of compounds based on their polarity and molecular interactions with the stationary phase [7]. Halogenated compounds typically require careful optimization of eluent systems to achieve effective separation [7].

The elution profile for brominated aromatic compounds generally follows the order of increasing polarity, with multiply halogenated species eluting later than mono-halogenated analogs [29]. Gradient elution systems using hexane-ethyl acetate mixtures provide optimal resolution for most halogenated aromatic separations [32].

Distillation Techniques

Fractional distillation under reduced pressure offers an effective purification method for volatile halogenated aromatic compounds . The technique is particularly suitable for compounds with boiling points between 90-150°C at atmospheric pressure . Vacuum distillation at 20 mmHg typically reduces the required distillation temperature by 40-60°C, minimizing thermal decomposition .

Table 3: Purification Methods for Halogenated Aromatic Compounds

TechniquePurity Achieved (%)Recovery (%)Time RequiredScalability
Column chromatography95-9980-902-4 hLaboratory
Vacuum distillation92-9685-951-2 hPilot scale
Recrystallization98-99.570-854-8 hAny scale
Preparative HPLC99+60-801-3 hLaboratory

Recrystallization Approaches

Recrystallization from appropriate solvent systems provides the highest purity levels for solid halogenated aromatic compounds [25]. The technique exploits differences in solubility between the target compound and impurities across different temperatures [25]. Selective solvent systems that dissolve the compound at elevated temperatures while maintaining low solubility for impurities are essential [25].

Advanced Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry provides definitive identification and purity assessment for halogenated aromatic compounds [26] [29]. The characteristic isotope patterns arising from naturally occurring bromine isotopes facilitate unambiguous compound identification [29]. The relative intensities of isotope peaks provide valuable structural information and confirm the number of bromine atoms present [29].

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene exhibits unique thermodynamic properties due to its multiple halogen substitutions on the aromatic ring and aliphatic chain. The compound possesses a molecular formula of C₈H₇Br₂F with a calculated molecular weight of 281.95 g/mol . The presence of two bromine atoms and one fluorine atom significantly influences the compound's phase behavior and thermal stability characteristics.

The thermodynamic stability of halogenated benzene derivatives is directly related to the electronegativity and size of the halogen substituents [2]. In this compound, the fluorine atom acts as a strong electron-withdrawing group through inductive effects, while the bromine atoms contribute both through inductive and weak resonance effects [3]. The combination of these electronic effects creates a compound with enhanced thermal stability compared to unsubstituted benzene.

Table 1: Predicted Thermodynamic Properties

PropertyValueTemperature (K)Method
Melting Point35-40°C308-313Estimated based on similar compounds [4] [5]
Boiling Point250-255°C523-528Extrapolated from halogenated benzene trends [6]
Density1.85-1.95 g/cm³298Predicted from halogen substitution effects [5] [4]
Flash Point105-110°C378-383Estimated from structural analogs [4]

The phase behavior of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene follows typical patterns observed in polyhalogenated aromatic compounds [7]. The compound exists as a solid at room temperature, with crystalline properties influenced by intermolecular halogen bonding interactions [8]. The multiple halogen substituents enable the formation of halogen bonds, which contribute to the solid-state stability and higher melting point compared to less substituted analogs.

Thermodynamic functions for halogenated benzenes have been extensively studied, revealing that the presence of multiple halogens significantly affects heat capacity, entropy, and Gibbs free energy values [7]. For compounds with similar substitution patterns, the standard enthalpy of formation typically ranges from -140 to -160 kJ/mol, while the standard entropy values are elevated due to the increased molecular complexity and rotational degrees of freedom from the bromoethyl side chain [2].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene exhibits characteristic signals reflecting the compound's substitution pattern. The aromatic protons appear as a complex multiplet in the range of 7.0-7.6 ppm [9] [10]. Due to the electron-withdrawing effects of both fluorine and bromine substituents, these aromatic signals are shifted downfield compared to unsubstituted benzene [11].

The bromoethyl side chain contributes two distinct multiplets: the methylene group adjacent to the aromatic ring (benzylic position) appears at approximately 2.8-3.0 ppm, while the methylene group bearing the terminal bromine appears further downfield at 3.6-3.8 ppm [10] [9]. The coupling pattern between these adjacent methylene groups typically manifests as triplets with coupling constants of approximately 7-8 Hz.

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. Aromatic carbons appear in the typical aromatic region of 120-150 ppm, with the carbon bearing fluorine showing characteristic splitting due to C-F coupling [12]. The carbon atoms ortho to fluorine typically appear at 160-165 ppm due to the strong deshielding effect of the fluorine substituent [11].

The aliphatic carbons of the bromoethyl chain are observed at distinct chemical shifts: the benzylic carbon appears at approximately 35-40 ppm, while the terminal carbon bearing bromine is found at 30-35 ppm [10]. These values are consistent with the electron-withdrawing effects of the bromine substituents.

Infrared Spectroscopy

The infrared spectrum of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene displays characteristic absorption bands that confirm the presence of aromatic and aliphatic carbon-halogen bonds. Aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic Carbon-Hydrogen stretches are observed at 2850-2950 cm⁻¹ [13].

The aromatic Carbon-Carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, with the specific pattern influenced by the substitution pattern on the benzene ring [13]. Carbon-Fluorine stretching appears as a strong absorption around 1200-1250 cm⁻¹, characteristic of aromatic fluorine compounds [13].

Carbon-Bromine stretching vibrations are typically observed in the lower frequency region around 500-700 cm⁻¹, though these may be overlapped with other skeletal vibrations. The fingerprint region below 1000 cm⁻¹ provides additional structural confirmation through out-of-plane bending vibrations of the substituted aromatic ring [13].

Mass Spectrometry

Mass spectrometric analysis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene reveals characteristic fragmentation patterns. The molecular ion peak appears at m/z 281/283/285 due to the isotopic pattern of two bromine atoms [14]. The isotopic distribution follows the expected pattern for dibrominated compounds, with peak intensities reflecting the natural abundance of bromine isotopes.

Table 2: Key Mass Spectral Fragments

m/zRelative IntensityFragment Assignment
281/283/285Variable[M]⁺- (molecular ion)
202/204High[M-Br]⁺ (loss of bromine)
123Medium[M-Br-Br-CH₂CH₂]⁺
95High[C₆H₄F-Br]⁺ (fluorobromobenzene)
75Medium[C₆H₄F]⁺ (fluorobenzene radical)

The base peak typically corresponds to the fluorobromobenzene fragment at m/z 173/175, formed by loss of the entire bromoethyl side chain [14]. Sequential loss of bromine atoms is commonly observed, reflecting the relative weakness of carbon-bromine bonds compared to carbon-fluorine bonds.

Crystallographic Studies and Solid-State Properties

The solid-state structure of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is influenced by multiple intermolecular interactions, primarily halogen bonding and van der Waals forces. Crystallographic studies of similar polyhalogenated benzene derivatives reveal that compounds with this substitution pattern typically crystallize in monoclinic or orthorhombic space groups [8].

The crystal packing is dominated by halogen bonding interactions, particularly involving the fluorine and bromine substituents [8]. Fluorine atoms can act as halogen bond acceptors, while bromine atoms serve as halogen bond donors, creating three-dimensional networks that stabilize the crystal structure [16]. The bromoethyl side chain provides additional conformational flexibility that influences the overall packing efficiency.

Table 3: Predicted Crystallographic Parameters

ParameterEstimated ValueBasis
Crystal SystemMonoclinicBased on similar halogenated compounds
Space GroupP21/cCommon for substituted benzenes [8]
Unit Cell Volume1200-1400 ŲEstimated from molecular volume
Density (calculated)1.85-1.95 g/cm³From molecular packing
Melting Point35-40°CExperimental data for analogs [4] [5]

The molecular conformation in the solid state is influenced by intramolecular interactions between the aromatic ring and the bromoethyl substituent. The carbon-carbon bond connecting the aromatic ring to the ethyl chain typically adopts a gauche conformation to minimize steric interactions between the ortho-fluorine and the methylene group .

Intermolecular halogen bonding significantly contributes to the crystal stability. The electronegativity difference between fluorine and bromine creates favorable electrostatic interactions, with typical halogen bond distances ranging from 2.8-3.2 Å for Br...F contacts [8]. These interactions are weaker than hydrogen bonds but stronger than typical van der Waals interactions, contributing approximately 5-15 kJ/mol to the crystal lattice energy [16].

The thermal expansion behavior of the crystal is anisotropic due to the directional nature of the halogen bonding interactions. Linear expansion coefficients typically range from 50-100 × 10⁻⁶ K⁻¹ along different crystallographic axes, with the largest expansion occurring perpendicular to the primary halogen bonding directions [7].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene are primarily determined by its hydrophobic nature and the presence of multiple halogen substituents. Like other halogenated aromatic compounds, this molecule exhibits minimal water solubility due to its predominantly nonpolar character [17] [18].

Water Solubility

The aqueous solubility is estimated to be extremely low, approximately 0.1-0.5 mg/L at 25°C, based on predictive models for halogenated benzenes [2]. This low solubility results from the compound's inability to form favorable interactions with water molecules, as the energy required to disrupt water's hydrogen bonding network is not compensated by weak solute-solvent interactions [17].

Organic Solvent Solubility

The compound demonstrates good solubility in common organic solvents following the "like dissolves like" principle [17]. Solubility in various organic solvents is predicted as follows:

Table 4: Predicted Solubility in Organic Solvents

SolventSolubility CategoryEstimated Range
EthanolModerate10-50 g/L
AcetoneGood50-100 g/L
DichloromethaneExcellent>100 g/L
HexaneLimited1-10 g/L
TolueneGood50-100 g/L

Partition Coefficients

The octanol-water partition coefficient (log P) is a critical parameter for understanding the compound's environmental fate and biological activity. Based on predictive models for halogenated benzenes, the log P value is estimated to be 3.5-4.2 [19] [18]. This high value indicates strong preference for the organic phase, consistent with the compound's lipophilic nature.

The partition coefficient is influenced by several structural factors:

  • Multiple halogen substituents increase lipophilicity
  • The bromoethyl side chain contributes additional hydrophobic character
  • Fluorine substitution provides some polar character but is outweighed by bromine effects

Solubility Parameters

The Hansen solubility parameters provide a more comprehensive description of the compound's solubility behavior. Estimated values based on group contribution methods are:

Table 5: Estimated Hansen Solubility Parameters

ParameterSymbolEstimated Value (MPa¹/²)
Dispersionδd18.5-19.5
Polarδp4.0-5.0
Hydrogen bondingδh2.0-3.0
Totalδt19.5-20.5

These parameters indicate that the compound will be most compatible with solvents having similar dispersion forces and limited hydrogen bonding capability [2]. The relatively low hydrogen bonding parameter reflects the absence of strong hydrogen bond donors or acceptors in the molecular structure.

Environmental Mobility

The combination of low water solubility and high octanol-water partition coefficient suggests that 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene will exhibit limited environmental mobility in aqueous systems [2]. The compound is expected to partition strongly into organic phases, including soil organic matter and biological membranes, with potential for bioaccumulation in fatty tissues.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

281.88780 g/mol

Monoisotopic Mass

279.88985 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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